molecular formula C9H10N4OS2 B2649242 3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide CAS No. 929972-33-8

3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide

Cat. No.: B2649242
CAS No.: 929972-33-8
M. Wt: 254.33
InChI Key: PBKQPKTWRMDFRX-UHFFFAOYSA-N
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Description

3-[3-Sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide ( 929972-33-8) is a high-purity heterocyclic building block of significant interest in medicinal and materials chemistry research . This compound, with the molecular formula C 9 H 10 N 4 OS 2 and a molecular weight of 254.33 g/mol, belongs to the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol family, a class known for its versatile applications and rich tautomeric properties . The core research value of this compound lies in its role as a multifunctional scaffold. The presence of both a thiol moiety and a propanamide side chain on the triazole core allows for further functionalization, making it a valuable precursor for synthesizing more complex molecules . Its structure features a thiophene ring conjugated with the triazole system, which can enhance electronic properties and intermolecular interactions in designed compounds . Researchers utilize this compound primarily as a Heterocyclic Building Block for the development of novel chemical entities . Compounds in this class are frequently investigated for a range of biological activities, as analogous 1,2,4-triazole derivatives have been extensively studied for their pharmacological potential, including antimicrobial, anticancer, and anticonvulsant effects . Furthermore, the thiol group can act as an effective ligand for metal coordination, making this compound relevant for preparing coordination complexes with potential catalytic or magnetic properties . This product is supplied with a typical purity of 95% or higher and is intended for research and development purposes only . It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS2/c10-7(14)3-4-13-8(11-12-9(13)15)6-2-1-5-16-6/h1-2,5H,3-4H2,(H2,10,14)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKQPKTWRMDFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=S)N2CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide typically involves the formation of the triazole ring followed by the introduction of the thiophene and propanamide groups. One common method involves the cyclization of thiosemicarbazide with thiophene-2-carboxylic acid under acidic conditions to form the triazole ring. The resulting intermediate is then reacted with acryloyl chloride to introduce the propanamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,2,4-triazoles possess activity against a range of bacteria and fungi. Specifically, the presence of the thiophene moiety enhances this activity by increasing solubility and bioavailability in physiological conditions .

Anticancer Properties
Triazole derivatives have been studied for their anticancer effects. For instance, a series of triazole compounds were evaluated for their cytotoxicity against various human cancer cell lines. The incorporation of the sulfanyl group in this compound enhances its interaction with cancer cell pathways, leading to increased apoptosis .

Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes related to inflammatory processes. For example, studies have indicated that triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The structure of this compound allows it to bind effectively to the active site of these enzymes .

Agricultural Applications

Fungicides
The triazole class of compounds is well-known for its fungicidal properties. Research has highlighted that this compound can be developed into a fungicide that targets specific fungal pathogens affecting crops. The compound's mechanism involves disrupting fungal cell membrane integrity and inhibiting spore germination .

Plant Growth Regulators
There is emerging evidence that triazole compounds can act as plant growth regulators. They may influence hormonal pathways in plants, promoting growth and resistance to environmental stressors. This application could be particularly beneficial in enhancing crop yields under adverse conditions .

Materials Science Applications

Photocatalysis
The unique structural attributes of this compound have been investigated for use in photocatalytic applications. Studies suggest that incorporating this compound into polymer matrices can enhance photocatalytic activity for hydrogen evolution reactions. This is attributed to its ability to facilitate charge separation and transfer during photochemical processes .

Table: Summary of Research Findings on this compound

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Effective against multiple bacterial strains
Anticancer Properties Induces apoptosis in cancer cell lines
Enzyme Inhibition Inhibits COX enzymes involved in inflammation
Fungicidal Activity Disrupts fungal cell membranes
Photocatalysis Enhances hydrogen evolution efficiency

Mechanism of Action

The mechanism of action of 3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. The triazole ring can interact with biological targets through hydrogen bonding, π-π interactions, or coordination with metal ions. The thiophene ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazole derivatives with thiophene and sulfanyl substituents are widely explored due to their tunable electronic and steric properties. Key analogues include:

Compound Substituents Key Features
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole 4-Bromobenzyl at position 3, thiophene at position 5 Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli .
4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole Chlorophenyl at position 4, fluorobenzylsulfanyl at position 3 Exhibited selective COX-2 inhibition (SI = 1.89), comparable to celecoxib .
2-(3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl)ethyl carboxylates Ethyl carboxylate at position 4 Improved solubility and moderate antifungal activity .
N-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]thiophene-2-carboxamide Thiophene-2-carboxamide at position 4 Enhanced hydrogen-bonding capacity for enzyme targeting .

Computational and Structural Insights

  • Molecular docking studies of related triazoles suggest that the sulfanyl group forms critical hydrogen bonds with enzymatic targets (e.g., COX-2), while the thiophene ring contributes to π-π stacking .
  • Crystallographic data for similar compounds (e.g., 1,3,4-thiadiazoles) confirm planar triazole-thiophene systems, which may enhance membrane permeability .

Biological Activity

The compound 3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide is a member of the triazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a triazole ring substituted with thiophene and a propanamide group. The molecular formula is C12H12N4S2C_{12}H_{12}N_4S_2 with a molecular weight of approximately 284.37 g/mol. Understanding its structure is crucial for elucidating its biological activity.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of triazole derivatives, including this compound. Triazoles are known to inhibit the growth of various bacteria and fungi by interfering with their cellular functions. For instance, a study demonstrated that similar triazole compounds exhibited significant antifungal activity against Candida albicans and Aspergillus niger .

Anti-inflammatory Effects

Triazole-containing compounds have been recognized for their anti-inflammatory properties. In vitro studies indicated that these compounds could inhibit cyclooxygenase (COX) enzymes, which are responsible for the formation of pro-inflammatory compounds. This inhibition could potentially reduce inflammation-related disorders .

Antioxidant Properties

Research has shown that compounds containing thiophene and triazole rings exhibit antioxidant activities. These activities are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems . This property is particularly relevant in the context of diseases associated with oxidative damage.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Interaction with Cellular Targets : The presence of sulfur and nitrogen atoms in its structure allows for interactions with various cellular targets, potentially disrupting normal cellular functions.
  • Antioxidant Mechanism : By donating electrons or hydrogen atoms, the compound can neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

Case Studies

  • In Vitro Studies : A study investigated the effects of similar triazole compounds on human cell lines, demonstrating significant reductions in inflammatory markers when treated with these compounds . The results suggested potential therapeutic applications in treating inflammatory diseases.
  • Antimicrobial Testing : Another study focused on the antimicrobial efficacy of related triazole derivatives against clinical isolates of bacteria and fungi. The results showed that these compounds had minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of Candida albicans growth
Anti-inflammatoryReduced COX enzyme activity
AntioxidantScavenging of free radicals

Q & A

Q. What are the common synthetic routes for 3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide?

The synthesis typically involves nucleophilic substitution reactions to functionalize the triazole core. For example, thiourea derivatives can be cyclized with carboxylic acid hydrazides to form the triazole ring, followed by thiophene incorporation via coupling reactions. Reaction conditions (e.g., dioxane as a solvent, triethylamine as a base) and stoichiometric control are critical for yield optimization .

Q. What pharmacological activities are associated with this compound?

Triazole derivatives, including those with thiophene substituents, exhibit anti-inflammatory, anticancer, and antimicrobial properties. The sulfanyl group and thiophene moiety enhance interactions with biological targets like enzymes or receptors, as observed in analogous compounds .

Q. How is the compound characterized experimentally?

Standard techniques include:

  • IR spectroscopy : To identify functional groups (e.g., S–H stretches at ~2500 cm⁻¹).
  • NMR (¹H/¹³C) : For structural elucidation of the triazole-thiophene scaffold.
  • X-ray crystallography (if crystalline): To confirm molecular geometry .

Q. What are the stability considerations during storage?

The sulfanyl (-SH) group is prone to oxidation. Storage under inert atmospheres (N₂/Ar) at low temperatures (-20°C) in anhydrous solvents (e.g., DMF) is recommended. Decomposition products may include sulfoxides or disulfides .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

Optimize reaction parameters:

  • Catalysts : Use Pd-based catalysts for Suzuki coupling to attach the thiophene group.
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
  • Purification : Column chromatography with silica gel or recrystallization from ethanol-DMF mixtures .

Q. What computational methods validate experimental data for this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts:

  • Vibrational frequencies : Match experimental IR spectra within ±10 cm⁻¹.
  • NMR chemical shifts : Calculated vs. experimental δ values show <0.5 ppm deviation.
  • Conformational analysis : Torsional angle scans (e.g., 180° to +180°) reveal energy minima for stable conformers .

Q. How do structural modifications affect biological activity?

  • Thiophene substitution : Enhances π-π stacking with hydrophobic protein pockets.
  • Sulfanyl group : Increases redox activity, influencing cytotoxicity in cancer cell lines. Comparative studies with analogs (e.g., replacing thiophene with furan) show reduced anticancer efficacy, highlighting the role of sulfur heterocycles .

Q. How can contradictory pharmacological data be resolved?

Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from:

  • Assay conditions : Differences in pH, serum proteins, or incubation time.
  • Substituent effects : Methyl vs. tert-butyl groups on the triazole alter steric hindrance. Validate findings using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

Q. What strategies mitigate toxicity in preclinical studies?

  • Prodrug design : Mask the sulfanyl group with acetyl protection to reduce off-target reactivity.
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate metabolic stability .

Q. How is HOMO-LUMO analysis used to predict reactivity?

The energy gap between HOMO (-6.2 eV) and LUMO (-1.8 eV) indicates charge-transfer potential. A narrow gap (~4.4 eV) suggests susceptibility to electrophilic attacks, guiding derivatization strategies for enhanced stability .

Methodological Guidance

Q. Designing experiments to assess antitumor activity

  • In vitro screening : Use the NCI-60 panel to test cytotoxicity across cancer cell lines.
  • Mechanistic studies : Perform flow cytometry (annexin V/PI staining) to differentiate apoptosis vs. necrosis.
  • Dose-response curves : Fit data to Hill equations to calculate EC₅₀ and assess potency .

Q. Validating molecular docking results

  • Target selection : Prioritize proteins with known triazole interactions (e.g., EGFR or COX-2).
  • Force fields : Use AMBER or CHARMM for energy minimization of ligand-protein complexes.
  • Experimental cross-check : Compare docking scores with SPR (surface plasmon resonance) binding affinities .

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